molecular formula C7H13N3O2 B14455564 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile CAS No. 76680-64-3

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile

Cat. No.: B14455564
CAS No.: 76680-64-3
M. Wt: 171.20 g/mol
InChI Key: AGMACPJXPIGZNI-UHFFFAOYSA-N
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Description

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is a chemical compound characterized by the presence of a diazenyl group (–N=N–) and a hydroperoxy group (–OOH) attached to a propanenitrile backbone. This compound is part of the azo compound family, known for their vibrant colors and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile typically involves the diazotization of a primary amine followed by coupling with a suitable hydroperoxy-containing compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl bond. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, followed by the addition of the hydroperoxy compound under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation. Reaction conditions vary depending on the desired product, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions include amines, peroxides, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile involves its interaction with molecular targets through its diazenyl and hydroperoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of various biochemical pathways. The compound’s ability to generate ROS makes it a potential candidate for applications in oxidative stress-related research and therapies .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
  • (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Uniqueness

3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile is unique due to its specific combination of diazenyl and hydroperoxy groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

76680-64-3

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

3-(2-hydroperoxypropan-2-yldiazenyl)-2-methylpropanenitrile

InChI

InChI=1S/C7H13N3O2/c1-6(4-8)5-9-10-7(2,3)12-11/h6,11H,5H2,1-3H3

InChI Key

AGMACPJXPIGZNI-UHFFFAOYSA-N

Canonical SMILES

CC(CN=NC(C)(C)OO)C#N

Origin of Product

United States

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